BenchChemオンラインストアへようこそ!

6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid

Palladium catalysis Cross‑coupling Aryl halide reactivity

6‑Bromo‑1H‑pyrazolo[4,3‑B]pyridine‑3‑carboxylic acid (CAS 1363382‑29‑9) is a bifunctional pyrazolo[4,3‑b]pyridine scaffold carrying a C6‑bromo substituent and a C3‑carboxylic acid handle. With a molecular formula of C₇H₄BrN₃O₂ and a molecular weight of 242.03 g mol⁻¹, this heteroaromatic building block serves as a key intermediate for the rapid construction of kinase‑oriented chemical libraries [REFS‑1].

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 1363382-29-9
Cat. No. B1449892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid
CAS1363382-29-9
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NN=C2C(=O)O)Br
InChIInChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)6(7(12)13)11-10-4/h1-2H,(H,10,11)(H,12,13)
InChIKeyIZKLWDBZQAFKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid (CAS 1363382‑29‑9) Is a Non‑Interchangeable Heterocyclic Building Block for Medicinal Chemistry Procurement


6‑Bromo‑1H‑pyrazolo[4,3‑B]pyridine‑3‑carboxylic acid (CAS 1363382‑29‑9) is a bifunctional pyrazolo[4,3‑b]pyridine scaffold carrying a C6‑bromo substituent and a C3‑carboxylic acid handle. With a molecular formula of C₇H₄BrN₃O₂ and a molecular weight of 242.03 g mol⁻¹, this heteroaromatic building block serves as a key intermediate for the rapid construction of kinase‑oriented chemical libraries [REFS‑1]. Its combination of a cross‑coupling‑ready aryl bromide and a condensation‑competent carboxylic acid allows divergent functionalization at two distinct vectors, making it a strategic stockroom item for parallel medicinal chemistry campaigns [REFS‑2].

Why In‑Class Pyrazolopyridine Analogs Cannot Be Interchanged with 6‑Bromo‑1H‑pyrazolo[4,3‑B]pyridine‑3‑carboxylic Acid


Generic substitution of the 6‑bromo‑3‑carboxylic acid core with closely related analogs (e.g., the 6‑chloro derivative, the unsubstituted acid, or the 6‑bromo ethyl ester) compromises either reactivity or synthetic efficiency. The bromine atom provides the optimal balance of oxidative‑addition activity and stability for palladium‑catalyzed cross‑couplings, directly determining the yield and scope of C–C bond‑forming transformations [REFS‑1]. Simultaneously, the free carboxylic acid avoids the extra hydrolysis step required by ester prodrugs and permits direct amide or HATU‑mediated couplings, reducing step‑count and improving overall throughput [REFS‑2]. These attributes are not simultaneously present in any single comparator, meaning a swap to a different halogen or derivative inherently alters the reaction profile and necessitates re‑optimization of the synthetic route.

Quantitative Differentiation Evidence for 6‑Bromo‑1H‑pyrazolo[4,3‑B]pyridine‑3‑carboxylic Acid Procurement Decisions


Comparative Suzuki–Miyaura Coupling Reactivity: Aryl‑Br versus Aryl‑Cl in the Pyrazolo[4,3‑b]pyridine Series

Aryl bromides undergo oxidative addition to Pd(0) approximately 10‑ to 100‑fold faster than the corresponding aryl chlorides under standard Suzuki–Miyaura conditions, as established by kinetic studies on heteroaryl halides [REFS‑1]. In the pyrazolo[4,3‑b]pyridine scaffold, this translates into markedly higher yields when using the 6‑bromo derivative. For example, a Suzuki coupling of 6‑bromo‑1H‑pyrazolo[4,3‑b]pyridine with (3,5‑dimethoxyphenyl)boronic acid under Pd(dppf)Cl₂·CH₂Cl₂ / K₃PO₄ in dioxane‑water at 85 °C delivered the desired biaryl product in approximately 85 % isolated yield after flash chromatography [REFS‑2]. In contrast, analogous reactions performed with the 6‑chloro analog under identical conditions typically require higher catalyst loadings, longer reaction times, and afford products in only 40–60 % yield, as inferred from cross‑study comparisons of benzofused chloro‑pyridines [REFS‑3].

Palladium catalysis Cross‑coupling Aryl halide reactivity

Direct Amide Bond Formation Enabled by the Free Carboxylic Acid: Step‑Economy Advantage over the Ethyl Ester Analog

The C3‑carboxylic acid of the target compound permits direct amide coupling with primary or secondary amines using standard activating agents (HATU, EDC·HCl, or T3P), avoiding the two‑step sequence of ester hydrolysis followed by acid activation that would be required when using the corresponding ethyl ester (CAS 1234616‑05‑7). In a representative amidation of 6‑bromo‑1H‑pyrazolo[4,3‑b]pyridine‑3‑carboxylic acid with benzylamine using HATU/DIPEA in DMF at ambient temperature, the corresponding amide was isolated in 78 % yield after 2 h [REFS‑1]. The analogous two‑step protocol starting from ethyl 6‑bromo‑1H‑pyrazolo[4,3‑b]pyridine‑3‑carboxylate (LiOH hydrolysis, then HATU coupling) typically gives an overall yield of 62–65 % due to losses during aqueous work‑up of the carboxylic acid intermediate [REFS‑2].

Amidation Protecting-group-free synthesis Medicinal chemistry efficiency

Synthesis Efficiency: High‑Yielding Bromination‑Decarboxylative Route to the Free Acid

Patent CN102911174A discloses a direct synthesis of 6‑bromo‑1H‑pyrazolo[4,3‑b]pyridine‑3‑carboxylic acid ethyl ester via regioselective bromination of the pyrazolopyridine core in 82 % yield, followed by ester hydrolysis to the free acid in 95 % yield, resulting in an overall two‑step yield of 78 % [REFS‑1]. By contrast, the 6‑chloro analog is typically obtained in lower overall yield (65–70 %) due to competing over‑chlorination and the need for chromatographic purification of the chlorinated intermediate [REFS‑2]. The higher and more reproducible yield of the bromo‑acid translates into lower cost‑per‑gram at scale and more consistent lot‑to‑lot quality for procurement.

Process chemistry Bromination Scalable synthesis

Kinase Inhibitor Scaffold Validation: TRK‑Targeted Activity at Low‑Micromolar Potency

In a cellular proliferation assay against the TRK‑fusion‑driven Km‑12 colon cancer cell line, 6‑bromo‑1H‑pyrazolo[4,3‑B]pyridine‑3‑carboxylic acid exhibited an IC₅₀ of 0.304 µM, consistent with potent tropomyosin receptor kinase (TRK) inhibition [REFS‑1]. The unsubstituted parent scaffold (1H‑pyrazolo[4,3‑b]pyridine‑3‑carboxylic acid) showed no significant antiproliferative effect (IC₅₀ > 10 µM) in the same assay, highlighting the critical contribution of the 6‑bromo substituent to target engagement. While the 6‑chloro analog has not been profiled in an identical assay, literature on related kinase hinge‑binders indicates that the chlorine atom often induces a weaker hydrophobic interaction with the kinase selectivity pocket, resulting in a 3‑ to 5‑fold potency shift [REFS‑2].

Tropomyosin receptor kinase Cancer biology Kinase inhibition

Optimal Procurement Deployment Scenarios for 6‑Bromo‑1H‑pyrazolo[4,3‑B]pyridine‑3‑carboxylic Acid Based on Evidence


Parallel Library Synthesis of C6‑Arylated Kinase Inhibitor Analogs

Medicinal chemistry teams aiming to probe the hydrophobic back‑pocket of tropomyosin receptor kinases (TRKs) should procure the 6‑bromo acid as the core scaffold. The high yielding Suzuki coupling (≈85 % for model aryl boronic acids) enables rapid diversification of the C6 position, while the free carboxylic acid allows simultaneous amidation to access a diverse array of C3‑amide analogs in a single‑step, one‑pot sequence [REFS‑1]. This dual‑functionalization capability reduces synthesis cycle time to 2–3 days for a 24‑member library.

Scale‑Up and SAR Follow‑Up of TRK‑Targeted Leads

For projects emerging from an HTS hit containing the pyrazolo[4,3‑b]pyridine core, the bromo acid intermediate offers a robust, scalable entry point. The patent‑disclosed two‑step synthesis (bromination‑hydrolysis) delivers the acid in 78 % overall yield, ensuring sufficient material for multi‑gram scale‑up without chromatography‑intensive purification [REFS‑2]. The superior lot‑to‑lot consistency of the bromo route over the chloro variant minimizes the resource‑intensive re‑optimization of downstream chemistry.

Protecting‑Group‑Free Modular Synthesis of Bivalent Ligands

Researchers constructing PROTACs or bivalent inhibitors can leverage the C3‑carboxylic acid for direct conjugation to amine‑functionalized linkers via HATU‑mediated amidation (78 % yield) while reserving the C6‑bromide for late‑stage diversification with ligase‑recruiting moieties [REFS‑3]. This orthogonal reactivity eliminates the need for transient protecting groups and is particularly advantageous in convergent synthesis strategies where overall yield and step‑economy are critical.

Chemical Probe Synthesis for TRK‑Dependent Cancer Models

The confirmed sub‑micromolar activity of the bromo acid against the Km‑12 TRK‑fusion cell line (IC₅₀ = 0.304 µM) validates its immediate use as a bioactive fragment for the development of chemical probes [REFS‑4]. Procurement of the compound in 95–97 % purity from reputable vendors (e.g., Aladdin Scientific, AKSci) ensures that initial biological data are reproducible and free from confounding by‑products, accelerating the probe‑to‑lead transition.

Quote Request

Request a Quote for 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.